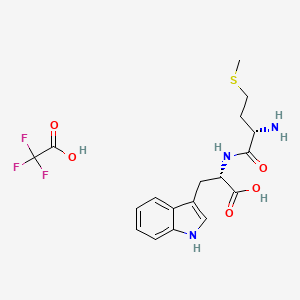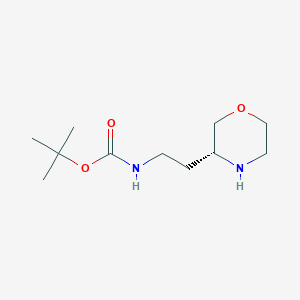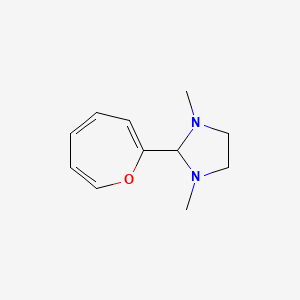
4,4'-(4,4'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a perfluorocyclopentene core, which is known for its stability and resistance to chemical reactions, making it a valuable component in advanced materials and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the perfluorocyclopentene core. This core is then functionalized with thiophene groups through a series of reactions, including halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes.
Substitution: The perfluorocyclopentene core can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used in the development of advanced materials, particularly in the field of organic electronics and photonics. Its unique structural properties make it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term stability .
Mécanisme D'action
The mechanism of action of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorocyclopentene core provides a rigid framework that can influence the binding affinity and specificity of the compound. The thiophene and benzoic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound shares a similar perfluorocyclopentene core but differs in the substitution pattern on the thiophene rings.
4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): This compound has aldehyde groups instead of benzoic acid groups, leading to different chemical reactivity and applications.
Uniqueness: The uniqueness of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid lies in its combination of a stable perfluorocyclopentene core with functional thiophene and benzoic acid groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in materials science, chemistry, and biology .
Propriétés
Formule moléculaire |
C29H18F6O4S2 |
|---|---|
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
4-[4-[2-[5-(4-carboxyphenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C29H18F6O4S2/c1-13-19(11-21(40-13)15-3-7-17(8-4-15)25(36)37)23-24(28(32,33)29(34,35)27(23,30)31)20-12-22(41-14(20)2)16-5-9-18(10-6-16)26(38)39/h3-12H,1-2H3,(H,36,37)(H,38,39) |
Clé InChI |
SFJKQDCKVHDXJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C2=CC=C(C=C2)C(=O)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
